molecular formula C22H27ClF2O5 B1672925 Halometasona CAS No. 50629-82-8

Halometasona

Número de catálogo: B1672925
Número CAS: 50629-82-8
Peso molecular: 444.9 g/mol
Clave InChI: GGXMRPUKBWXVHE-MIHLVHIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

    Halometasone 0.05% cream is used to alleviate inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . It has anti-inflammatory, anti-exudative, anti-epidermoplastic, anti-allergic, and anti-pruritic properties . Clinical studies have examined halometasone's effects on various types of dermatitis, including atopic dermatitis, contact dermatitis, seborrheic dermatitis, acute or chronic eczematous dermatitis, and psoriasis .

    Clinical Studies and Efficacy

    • Eczematous Dermatoses: A study involving 302 patients with acute or chronic eczema showed that halometasone 0.05% cream significantly reduced the severity of eczema and pruritus . The study reported therapeutic success, defined as cure (85.43%) and improvement (11.26%), in 96.69% of patients .
    • Chronic Generalized Eczema: Halometasone cream can effectively and safely relieve chronic generalized eczema symptoms .
    • Pediatric Use: Halometasone's efficacy and safety have been evaluated in children, with studies showing good efficacy and early therapeutic effects, typically within six days of starting treatment . Halometasone was well tolerated in children, including infants, without adverse events related to skin intolerability or systemic absorption .

    Study Parameters

    Study ParameterResult
    Study Population302 patients with either acute or chronic eczema
    Average Age30.79 years (±14.52)
    Most Common Diagnosis TypeChronic (60.49%)
    Most Common Concomitant MedicationLevocetirizine (31.39%)
    Mean Duration of Therapy18.50 days
    Therapeutic Success (Cure)85.43%
    Therapeutic Success (Improvement)11.26%
    Physician's Global EvaluationExcellent (31.67%) or Good (65.00%) response in 96.67% of patients
    Adverse EventsReported in 0.99% of patients, with erythema being the most common (0.66%)

    Comparative Studies
    Halometasone has demonstrated comparable efficacy to other moderately potent steroids, with some studies suggesting an earlier onset of therapeutic effects compared to other treatments . In a study of 200 Indian patients, halometasone treatment reduced the eczema area and severity index (EASI) score by 60% and improved IGA eczema severity by two grades .

    Mecanismo De Acción

    Análisis Bioquímico

    Biochemical Properties

    Halometasone interacts with certain enzymes and proteins in the body, primarily functioning as a corticosteroid. It is known to exert its effects by reducing the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX)

    Cellular Effects

    Halometasone has a significant impact on various types of cells and cellular processes. It is primarily used for its anti-inflammatory effects, which are achieved by reducing the production of substances that cause inflammation in the body

    Molecular Mechanism

    The molecular mechanism of Halometasone involves its role as a corticosteroid. Corticosteroids work by decreasing the body’s immune response to various diseases and reducing inflammation

    Métodos De Preparación

      Rutas sintéticas: Las rutas sintéticas específicas para la halometasona no están ampliamente documentadas. se sintetiza a través de reacciones químicas que involucran modificaciones del núcleo esteroideo.

      Producción industrial: Los detalles sobre los métodos de producción a escala industrial no están fácilmente disponibles.

  • Análisis De Reacciones Químicas

      Reactividad: La halometasona experimenta diversas reacciones, incluyendo , , y .

      Reactivos y condiciones comunes: Los reactivos y condiciones específicos para estas reacciones no se reportan explícitamente.

      Productos principales: Los productos principales formados durante estas reacciones no están ampliamente documentados.

  • Comparación Con Compuestos Similares

      Singularidad: La singularidad de la halometasona radica en su estructura trihalogenada y su perfil farmacológico específico.

      Compuestos similares: Si bien los compuestos similares específicos no se enumeran aquí, otros corticosteroides pueden compartir algunas propiedades.

    Actividad Biológica

    Halometasone is a potent topical corticosteroid primarily used in dermatology for treating various inflammatory skin conditions, including eczema and dermatitis. Its efficacy and safety profile have been extensively studied, revealing significant biological activity that contributes to its therapeutic effects. This article synthesizes findings from diverse studies, highlighting the compound's biological activity, efficacy, safety, and case studies.

    Halometasone exerts its effects through several mechanisms:

    • Anti-inflammatory Activity : It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes.
    • Antipruritic Effects : The compound reduces itching by stabilizing mast cells and preventing histamine release.
    • Antiexudative Properties : Halometasone decreases exudation in inflamed tissues, aiding in symptom relief.

    Efficacy in Clinical Trials

    Numerous clinical trials have assessed the efficacy of halometasone in treating various skin conditions. Below are key findings from selected studies:

    Study Population Treatment Duration Efficacy Results Adverse Events
    Yawalkar et al. (2005) 200 patients with eczema30 days (chronic), 20 days (acute)91% treatment success; EASI score reduction of 60%Mild adverse events in 15%
    Zhang et al. (2017) Chronic generalized eczema patients14 daysCure rate of 47.1%; effectiveness rate of 82.4%No significant adverse reactions
    Jerajani et al. (2014) Patients with occupational contact dermatitis4 weeks87.8% treatment success; significant improvement in SCORAD indexNo serious adverse events reported
    Huang et al. (2021) Children with vitiligo3 monthsHigher repigmentation scores compared to mometasone group; effective rate of 53.97%Mild telangiectasia and folliculitis

    Case Studies

    • Halometasone for Eczema : A multicentric trial demonstrated that halometasone cream applied twice daily led to significant reductions in eczema severity scores, with most patients reporting improvement within the first week of treatment .
    • Combination Therapy : In a study involving halometasone combined with triclosan for vitiligo treatment, patients showed significantly higher repigmentation compared to those receiving only mometasone, indicating potential benefits of combination therapies .

    Safety Profile

    Halometasone has been reported to have a favorable safety profile:

    • Most adverse events are mild to moderate, including perilesional hypopigmentation and transient folliculitis.
    • Serious side effects are rare; studies indicate no significant changes in laboratory parameters post-treatment .
    • Long-term use does not typically lead to skin atrophy or systemic effects, which are common concerns with topical corticosteroids.

    Propiedades

    IUPAC Name

    (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGXMRPUKBWXVHE-MIHLVHIWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27ClF2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1048382
    Record name Halometasone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1048382
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    444.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    50629-82-8
    Record name Halometasone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=50629-82-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Halometasone [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Halometasone
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13728
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Halometasone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1048382
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Halometasone
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name HALOMETASONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Halometasone
    Reactant of Route 2
    Halometasone
    Reactant of Route 3
    Halometasone
    Reactant of Route 4
    Halometasone
    Reactant of Route 5
    Halometasone
    Reactant of Route 6
    Halometasone
    Customer
    Q & A

    Q1: What is Halometasone and what is its mechanism of action?

    A1: Halometasone is a potent synthetic trihalogenated corticosteroid used topically for its anti-inflammatory and antipruritic properties. While its exact mechanism of action is not fully elucidated, like other corticosteroids, it is believed to exert its effects by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream events, including the inhibition of pro-inflammatory cytokine production, reduction of vascular permeability, and suppression of inflammatory cell migration to the site of inflammation.

    Q2: What is the molecular formula and weight of Halometasone?

    A2: The molecular formula of Halometasone is C22H25ClF2O5, and its molecular weight is 454.88 g/mol.

    Q3: Is there any information on the spectroscopic data of Halometasone available in the research?

    A3: The provided research papers primarily focus on the clinical applications and efficacy of Halometasone. Detailed spectroscopic data, such as NMR or IR spectra, are not discussed in these studies.

    Q4: How stable is Halometasone in topical formulations?

    A4: Halometasone, when formulated in a cream base, has demonstrated long-term stability. Studies involving long-term use of Halometasone ointment (up to 103 days) showed no signs of degradation or reduced efficacy. []

    Q5: Are there any specific formulation strategies mentioned to enhance the stability of Halometasone?

    A5: Research indicates that incorporating specific protecting agents like polyethylene glycol fatty acid esters, higher fatty alcohol sulfates, or higher fatty alcohol glucosides can further improve the stability of Halometasone formulations and prevent degradation of the active ingredient during storage. []

    Q6: What skin conditions has Halometasone been studied for?

    A6: Research demonstrates the efficacy of Halometasone in treating a variety of dermatological conditions, including:

    • Eczema: Atopic dermatitis [, , ], chronic eczema [, , , ], hand eczema [], infant eczema [], perianal eczema [], and occupational contact dermatitis [].
    • Psoriasis: Plaque psoriasis [, , ], psoriasis vulgaris [, ].
    • Other conditions: Vitiligo [, , , , , , , , , , ], alopecia areata [, ], bullous pemphigoid [], port wine stain birthmarks [], neurodermatitis [, ], scabies nodule [], and pamoplantar keratodermia eczema [].

    Q7: Is Halometasone more effective when combined with other treatments?

    A7: Numerous studies have explored the efficacy of Halometasone in combination with other therapies:

    • Combination therapy demonstrated increased efficacy in treating: chronic eczema with Asiaticoside ointment [] and Compound Glycyrrhizin [], infant eczema with Paeonol Ointment [], vitiligo with Qu-Bai tincture [], NB-UVB phototherapy [, , ], Simiao pill [], Calcipotriol [, , ], and Compound Angelica Tincture [], alopecia areata with SNMC [], anus eczema with He-Ne laser [], and neurodermatitis with UV ion spray [].
    • Halometasone combined with Fusidic acid cream showed greater efficacy in treating subacute or chronic eczema compared to Halometasone alone. []
    • For plaque psoriasis, a sequential therapy of Halometasone and Calcipotriol cream demonstrated superior results compared to Calcipotriol alone. []

    Q8: What are the typical treatment regimens for Halometasone?

    A8: While specific treatment regimens should be determined by a healthcare professional, research indicates the following:

    • Frequency: Halometasone cream is often applied twice daily. [, , , , , , ]
    • Duration: Treatment duration can vary depending on the condition and its severity. Studies have evaluated treatment periods ranging from 2 weeks to 3 months. [, , , , , , , , ]

    Q9: What is known about the safety and tolerability of Halometasone?

    A9: Research consistently highlights the good safety profile of Halometasone:

    • Well-tolerated: Halometasone has been well tolerated in various patient populations, including children and infants. [, ]
    • Low incidence of adverse effects: Studies report a low occurrence of side effects, with most being mild and transient, such as temporary itching or burning sensation at the application site. [, , ]
    • No serious adverse events: Notably, no severe adverse events attributed to Halometasone have been reported in the provided research. []

    Q10: Is there information available on the pharmacokinetics of Halometasone from the research?

    A10: The provided research primarily focuses on clinical efficacy and safety. Detailed pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively discussed in these studies.

    Q11: Are there any studies on the systemic absorption of Halometasone after topical application?

    A11: While not extensively studied in the provided research, one study investigating the effects of Halometasone cream on serum cortisol levels suggests that high dosages (≥20 g daily for 14 days) may temporarily reduce endogenous cortisol production, indicating a potential for systemic absorption with prolonged high-dose use. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.